![molecular formula C9H11NO B099372 1-(3-Amino-4-methylphenyl)ethanone CAS No. 17071-24-8](/img/structure/B99372.png)
1-(3-Amino-4-methylphenyl)ethanone
Overview
Description
1-(3-Amino-4-methylphenyl)ethanone is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-methylphenyl)ethanone consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure includes an ethanone group (C2H2O) attached to a 3-amino-4-methylphenyl group .Physical And Chemical Properties Analysis
1-(3-Amino-4-methylphenyl)ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 306.4±22.0 °C at 760 mmHg, and a flash point of 139.1±22.3 °C . It has a molar refractivity of 45.3±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.5±3.0 cm3 . It also has a LogP of 1.15 .Scientific Research Applications
Chemical Synthesis
“1-(3-Amino-4-methylphenyl)ethanone” is a chemical compound that is used in various chemical syntheses . It is available for purchase from chemical suppliers, indicating its use in laboratory settings for research and development .
Transaminase-Mediated Chiral Selective Synthesis
This compound has been used in transaminase-mediated chiral selective synthesis . Specifically, it has been used to synthesize “(1R)-(3-methylphenyl)ethan-1-amine” from "1-(3-methylphenyl)ethan-1-one" . This process involves the use of an enzyme called ATA-025 and dimethylsulfoxide as a co-solvent .
Optimization of Bioconversion Processes
Research has been conducted to optimize the bioconversion process of “1-(3-methylphenyl)ethan-1-one” to “(1R)-(3-methylphenyl)ethan-1-amine” using transaminases . Variables such as enzyme loading, substrate loading, temperature, and pH were optimized to achieve maximum conversion and yield .
Production of Active Pharmaceutical Ingredients
The “(1R)-(3-methylphenyl)ethan-1-amine” synthesized from “1-(3-Amino-4-methylphenyl)ethanone” can be used for the synthesis of different active pharmaceutical entities . This includes Tecalcet hydrochloride, Cinacalcet, and Rivastigmine, which are used for the treatment of secondary hyperparathyroidism, parathyroid carcinoma, and Parkinson’s and Alzheimer’s disease, respectively .
‘What If’ Studies
‘What If’ studies have been performed to investigate the timely progress of the reaction on a gram scale by drastically changing the process parameters . These studies revealed a substantial modification in process variables to achieve desired results .
Characterization of Synthesized Compounds
The synthesized “(1R)-(3-methylphenyl)ethan-1-amine” was characterized using various instrumental methods such as LC–MS, ATR-FTIR, and 1H NMR .
Safety and Hazards
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYTLIHRDCHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321763 | |
Record name | 1-(3-amino-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)ethanone | |
CAS RN |
17071-24-8 | |
Record name | 17071-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-amino-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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